(1S)-2,2-Difluoro-1-(oxan-4-yl)ethanamine;hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
The compound is pivotal in the synthesis and structural characterization of novel molecules. For example, research involving the synthesis of novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives highlights the chemical's utility in creating bioactive moieties with improved cell wall transport properties for potential medical applications (Maftei et al., 2016). Similarly, studies on the catalytic enantioselective reduction of benzyl oximes demonstrate its role in producing chiral amines, essential for pharmaceutical synthesis (Huang et al., 2011).
Material Science and Engineering
In material science, its derivatives have been explored for the development of new materials with specific properties. For instance, the investigation of polymorphism in pharmaceutical compounds emphasizes the importance of structural characterization in understanding the physical properties of materials and improving their application profiles (Vogt et al., 2013).
Medicinal Chemistry and Biological Applications
Although excluding direct applications in drug use and side effects, the role of related chemical structures in medicinal chemistry, such as the synthesis and antiamoebic activity of chalcones bearing N-substituted ethanamine, illustrates the compound's relevance in discovering new therapeutic agents (Zaidi et al., 2015).
properties
IUPAC Name |
(1S)-2,2-difluoro-1-(oxan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)6(10)5-1-3-11-4-2-5;/h5-7H,1-4,10H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNIZLDJNJIAN-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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